![molecular formula C12H8N4Na2O7S B12061011 Disodium 6-nitro-7-sulfamoyl-benzo[f]quinoxaline-2,3-diolate hydrate](/img/structure/B12061011.png)
Disodium 6-nitro-7-sulfamoyl-benzo[f]quinoxaline-2,3-diolate hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 6-nitro-7-sulfamoyl-benzo[f]quinoxaline-2,3-diolate hydrate is a chemical compound known for its role as an antagonist of the AMPA receptor. This compound is utilized in various scientific research fields due to its ability to block specific receptors and counteract excitotoxicity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium 6-nitro-7-sulfamoyl-benzo[f]quinoxaline-2,3-diolate hydrate involves multiple steps. The initial step typically includes the nitration of benzo[f]quinoxaline, followed by sulfonation to introduce the sulfamoyl group. The final step involves the formation of the disodium salt and hydration to achieve the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows the same principles as laboratory methods, with adjustments for scale and efficiency. The process involves careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Disodium 6-nitro-7-sulfamoyl-benzo[f]quinoxaline-2,3-diolate hydrate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The sulfamoyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions. Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce a variety of substituted quinoxaline derivatives.
Scientific Research Applications
Disodium 6-nitro-7-sulfamoyl-benzo[f]quinoxaline-2,3-diolate hydrate is widely used in scientific research, particularly in the fields of:
Chemistry: As a reagent for studying receptor-ligand interactions.
Biology: To investigate the role of AMPA receptors in cellular processes.
Medicine: As a potential therapeutic agent for conditions involving excitotoxicity, such as neurodegenerative diseases.
Industry: In the development of new pharmaceuticals and chemical products.
Mechanism of Action
The compound exerts its effects by selectively inhibiting the binding of glutamate to the quisqualate subtype of the glutamate receptor. This inhibition prevents excitotoxicity, which is the pathological process by which nerve cells are damaged and killed by excessive stimulation by neurotransmitters such as glutamate.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline: An analog with similar receptor binding properties.
6-Nitro-7-sulfamoylbenzo[f]quinoxaline-2,3-dione: Another compound with comparable inhibitory effects on glutamate receptors.
Uniqueness
Disodium 6-nitro-7-sulfamoyl-benzo[f]quinoxaline-2,3-diolate hydrate is unique due to its high selectivity and potency in inhibiting AMPA receptors without affecting NMDA and glycine sites. This specificity makes it a valuable tool in research and potential therapeutic applications.
Properties
Molecular Formula |
C12H8N4Na2O7S |
|---|---|
Molecular Weight |
398.26 g/mol |
IUPAC Name |
disodium;6-nitro-7-sulfamoylbenzo[f]quinoxaline-2,3-diolate;hydrate |
InChI |
InChI=1S/C12H8N4O6S.2Na.H2O/c13-23(21,22)8-3-1-2-5-9(8)7(16(19)20)4-6-10(5)15-12(18)11(17)14-6;;;/h1-4H,(H,14,17)(H,15,18)(H2,13,21,22);;;1H2/q;2*+1;/p-2 |
InChI Key |
LQSCHRKYVVVUFA-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC2=C3C(=CC(=C2C(=C1)S(=O)(=O)N)[N+](=O)[O-])N=C(C(=N3)[O-])[O-].O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


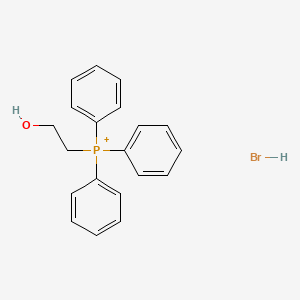

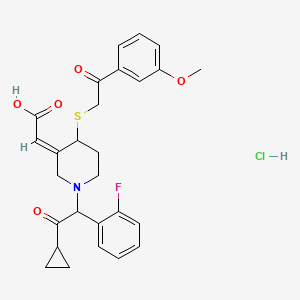

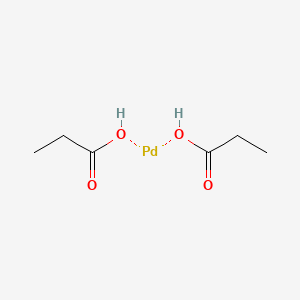
![1-(5-bromo-1-benzofuran-2-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B12060958.png)
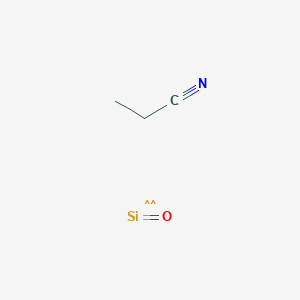
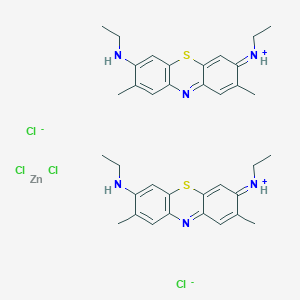
![sodium;[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-oxidophosphoryl] [(3R,4S,5S)-5-(3-carboxypyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12060986.png)
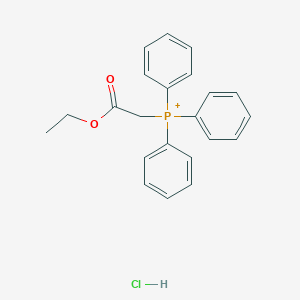
![(S)-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline, >=97%](/img/structure/B12060993.png)
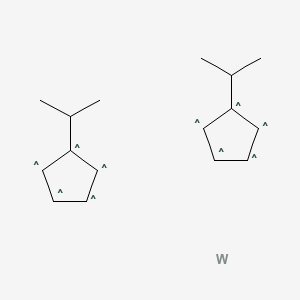

![[(2R)-3-carboxy-2-[(E)-octadec-9-enoyl]oxypropyl]-trimethylazanium](/img/structure/B12061004.png)
